ethyl 5-acetyl-4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate
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Overview
Description
Ethyl 5-acetyl-4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-acetyl-4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability while minimizing waste and energy consumption. The use of green chemistry principles, such as solvent recycling and the use of renewable feedstocks, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 5-acetyl-4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making them candidates for drug development.
Mechanism of Action
The mechanism of action of ethyl 5-acetyl-4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and chromen-2-yl-containing molecules. These compounds share structural features and may exhibit similar chemical and biological properties .
Uniqueness
Ethyl 5-acetyl-4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate is unique due to its specific combination of functional groups and structural elements. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H19NO6S |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-[(7-methyl-4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H19NO6S/c1-5-27-21(26)17-11(3)18(12(4)23)29-20(17)22-19(25)16-9-14(24)13-7-6-10(2)8-15(13)28-16/h6-9H,5H2,1-4H3,(H,22,25) |
InChI Key |
XUGDDSVDHWHZTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)C |
Origin of Product |
United States |
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